Furfuryl benzoate
Overview
Description
Furfuryl benzoate is an organic compound with the molecular formula C12H10O3. It is an ester formed from furfuryl alcohol and benzoic acid. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Scientific Research Applications
Furfuryl benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Used in the production of resins, plastics, and as a flavoring agent in the food industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl benzoate can be synthesized through the esterification of furfuryl alcohol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of furfuryl alcohol and benzoic acid into a reactor, where they react in the presence of a catalyst. The product is then separated and purified using industrial distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Furfuryl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form furfural and benzoic acid.
Reduction: The ester can be reduced to form furfuryl alcohol and benzoic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Furfural and benzoic acid.
Reduction: Furfuryl alcohol and benzoic acid.
Substitution: Various substituted furfuryl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of furfuryl benzoate involves its hydrolysis in the presence of water or enzymes to form furfuryl alcohol and benzoic acid. These products can then participate in various biochemical pathways. Furfuryl alcohol can be further metabolized to furfural, which is involved in the pentose phosphate pathway. Benzoic acid can be conjugated with glycine to form hippuric acid, which is excreted in the urine.
Comparison with Similar Compounds
Furfuryl acetate: An ester formed from furfuryl alcohol and acetic acid.
Furfuryl propionate: An ester formed from furfuryl alcohol and propionic acid.
Furfuryl butyrate: An ester formed from furfuryl alcohol and butyric acid.
Furfuryl benzoate’s unique properties make it valuable in various applications, particularly in the synthesis of other organic compounds and as a flavoring agent.
Properties
IUPAC Name |
furan-2-ylmethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(10-5-2-1-3-6-10)15-9-11-7-4-8-14-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUZXJBNSJHTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290518 | |
Record name | Furfuryl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34171-46-5 | |
Record name | NSC69095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furfuryl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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